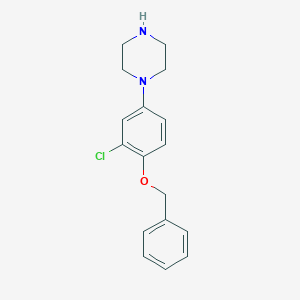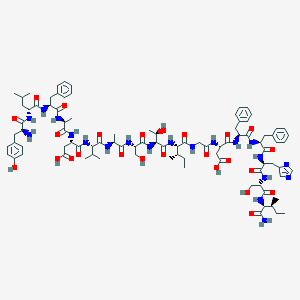
Deltorphin, leu(2)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deltorphin, leu(2)- is a peptide that has gained significant attention in scientific research due to its unique properties and potential applications. This peptide is a member of the opioid family and has been found to have a high affinity for delta opioid receptors. In
Wirkmechanismus
The mechanism of action of deltorphin, leu(2)- is complex and involves the activation of delta opioid receptors. When deltorphin, leu(2)- binds to these receptors, it triggers a cascade of events that ultimately leads to the modulation of pain perception, mood, and reward. The exact mechanism of action of deltorphin, leu(2)- is still being studied, and further research is needed to fully understand its effects.
Biochemische Und Physiologische Effekte
Deltorphin, leu(2)- has been found to have a variety of biochemical and physiological effects. Studies have shown that this peptide can modulate pain perception, reduce anxiety and depression-like behaviors, and inhibit the development of drug addiction. Deltorphin, leu(2)- has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Deltorphin, leu(2)- has several advantages and limitations for lab experiments. One of the main advantages is its high affinity for delta opioid receptors, which makes it a useful tool for investigating the role of these receptors in various physiological processes. However, deltorphin, leu(2)- has several limitations, including its complex synthesis method and its potential to interact with other receptors and molecules in the body.
Zukünftige Richtungen
There are several future directions for research on deltorphin, leu(2)-. One area of focus is the development of new synthetic methods that can produce this peptide more efficiently and cost-effectively. Another area of research is the investigation of the potential therapeutic applications of deltorphin, leu(2)- in the treatment of pain, addiction, and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of deltorphin, leu(2)- and its effects on the body.
Conclusion:
In conclusion, deltorphin, leu(2)- is a peptide that has significant potential for scientific research. Its high affinity for delta opioid receptors makes it a useful tool for investigating the role of these receptors in various physiological processes. While there are limitations to its use, further research on deltorphin, leu(2)- could lead to new insights into the treatment of pain, addiction, and other diseases.
Synthesemethoden
The synthesis of deltorphin, leu(2)- is a complex process that involves the use of solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The synthesis of deltorphin, leu(2)- requires the use of specialized equipment and reagents, and it is typically carried out by experienced chemists.
Wissenschaftliche Forschungsanwendungen
Deltorphin, leu(2)- has been extensively studied for its potential applications in scientific research. This peptide has been found to have a high affinity for delta opioid receptors, which are involved in the regulation of pain, mood, and reward. Deltorphin, leu(2)- has been used in a variety of studies to investigate the role of delta opioid receptors in various physiological processes, including pain perception, addiction, and depression.
Eigenschaften
CAS-Nummer |
154722-68-6 |
|---|---|
Produktname |
Deltorphin, leu(2)- |
Molekularformel |
C91H128N20O25 |
Molekulargewicht |
1902.1 g/mol |
IUPAC-Name |
(3S)-3-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C91H128N20O25/c1-12-48(7)73(76(93)121)109-87(132)68(44-113)107-84(129)64(38-57-41-94-45-96-57)105-83(128)63(37-55-27-21-16-22-28-55)103-82(127)62(36-54-25-19-15-20-26-54)104-85(130)65(39-70(117)118)99-69(116)42-95-89(134)74(49(8)13-2)110-91(136)75(52(11)114)111-88(133)67(43-112)106-78(123)51(10)98-90(135)72(47(5)6)108-86(131)66(40-71(119)120)100-77(122)50(9)97-80(125)61(35-53-23-17-14-18-24-53)102-81(126)60(33-46(3)4)101-79(124)59(92)34-56-29-31-58(115)32-30-56/h14-32,41,45-52,57,59-68,72-75,112-115H,12-13,33-40,42-44,92H2,1-11H3,(H2,93,121)(H,95,134)(H,97,125)(H,98,135)(H,99,116)(H,100,122)(H,101,124)(H,102,126)(H,103,127)(H,104,130)(H,105,128)(H,106,123)(H,107,129)(H,108,131)(H,109,132)(H,110,136)(H,111,133)(H,117,118)(H,119,120)/t48-,49-,50-,51-,52+,57?,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-,74-,75-/m0/s1 |
InChI-Schlüssel |
FDLBMNIMNPXYLL-ZPHIGNHYSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N |
Sequenz |
YLFADVASTIGDFFXSI |
Synonyme |
2-Leu-deltorphin deltorphin, D-leucyl(2)- deltorphin, Leu(2)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




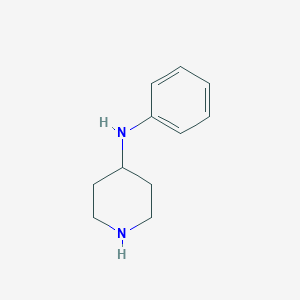
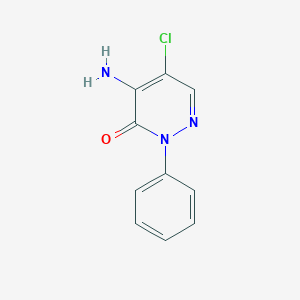



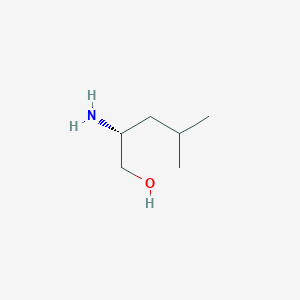
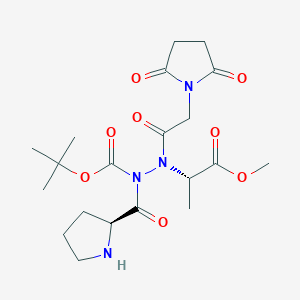
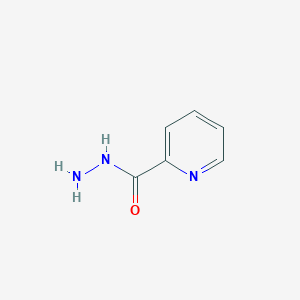
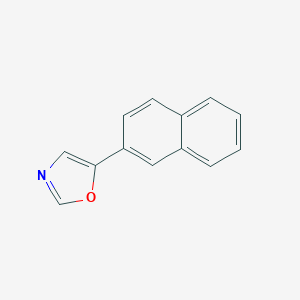
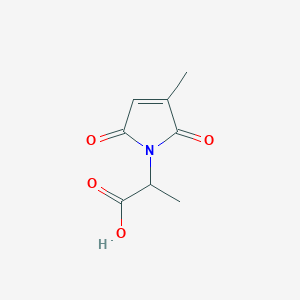
![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)

